C29H19F3N2O5
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Overview
Description
The compound with the molecular formula C29H19F3N2O5 is a complex organic molecule It is characterized by the presence of trifluoromethyl groups, aromatic rings, and nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C29H19F3N2O5 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the aromatic core: This step involves the construction of the aromatic rings through reactions such as Friedel-Crafts acylation or Suzuki coupling.
Introduction of trifluoromethyl groups: This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate the substitution of hydrogen atoms on the aromatic ring.
Formation of nitrogen-containing heterocycles: This step may involve cyclization reactions using amines and carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of This compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
C29H19F3N2O5: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The trifluoromethyl groups and aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Trifluoromethyl iodide for introducing trifluoromethyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
C29H19F3N2O5: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism by which C29H19F3N2O5 exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
C29H19F3N2O5: can be compared with other compounds that have similar structures or functional groups:
C29H19F3N2O4: This compound is similar but lacks one oxygen atom, which may affect its reactivity and biological activity.
C28H18F3N2O5: This compound has one fewer carbon atom, which could influence its physical and chemical properties.
C29H18F3N2O5: This compound has one fewer hydrogen atom, potentially altering its stability and reactivity.
The uniqueness of This compound lies in its specific arrangement of functional groups and the presence of trifluoromethyl groups, which can significantly impact its chemical behavior and applications.
Properties
Molecular Formula |
C29H19F3N2O5 |
---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
(11S,12R,16S)-11-(1,3-benzodioxole-5-carbonyl)-14-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |
InChI |
InChI=1S/C29H19F3N2O5/c30-29(31,32)17-5-3-6-18(13-17)34-27(36)22-23(28(34)37)25(26(35)16-8-9-20-21(12-16)39-14-38-20)33-11-10-15-4-1-2-7-19(15)24(22)33/h1-13,22-25H,14H2/t22-,23+,24?,25-/m0/s1 |
InChI Key |
MAPXRJMSCMUKTM-NPZNXQLHSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)[C@@H]3[C@H]4[C@@H](C5N3C=CC6=CC=CC=C56)C(=O)N(C4=O)C7=CC=CC(=C7)C(F)(F)F |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3C4C(C5N3C=CC6=CC=CC=C56)C(=O)N(C4=O)C7=CC=CC(=C7)C(F)(F)F |
Origin of Product |
United States |
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